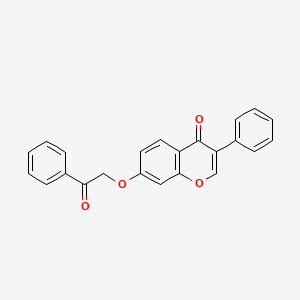

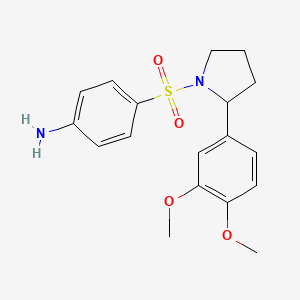

7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one” is a chemical compound with the molecular formula C17H12O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane . The reaction is heated to 35 °C with efficient stirring and monitored by thin layer chromatography . After the reaction is completed, the resulting mixture is cooled to room temperature, then poured into ice water and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of “7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one” consists of a phenyl ring, chromone skeleton, and the acetyl group .科学的研究の応用

Pharmacology: VEGFR-2 Inhibition and Anticancer Activity

This compound has been studied for its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor . In pharmacological research, derivatives of this compound have shown promising results in inhibiting VEGFR-2, which plays a significant role in tumor angiogenesis and cancer progression. Some derivatives have demonstrated potent cytotoxic activity against cancer cell lines, indicating potential use in anticancer therapies .

Organic Synthesis: Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing a variety of complex molecules. Its structure allows for various chemical modifications, making it valuable for constructing novel organic compounds with potential applications in drug development and materials science .

Material Science: Fluorescence Detection and Dye Preparation

The chromen-4-one moiety within the compound’s structure is of interest in material science for its fluorescent properties. It can be utilized in the development of new materials for fluorescence detection of metal ions such as Zn^2+ and Cu^2+ . Additionally, it may be used in the preparation of discoloration dyes, contributing to advancements in smart materials and sensors .

Analytical Chemistry: Chemical Analysis and Detection

In analytical chemistry, derivatives of this compound are used in the development of analytical methods for chemical detection and quantification. Its reactivity and stability under various conditions make it suitable for use in chromatography and spectrometry applications .

Biochemistry: Apoptosis Induction and Cell Cycle Arrest

Biochemical studies have explored the use of this compound in inducing apoptosis and causing cell cycle arrest in the G2/M phase in cancer cells . This is crucial for understanding the mechanisms of cell death and for developing targeted therapies for diseases characterized by uncontrolled cell growth.

Environmental Science: Environmental Monitoring and Remediation

While direct applications in environmental science are not extensively documented, the compound’s potential for detecting metal ions and its role in the synthesis of complex molecules suggest that it could be used in environmental monitoring and remediation efforts. Its properties may be harnessed to develop sensors for detecting pollutants or for creating materials that aid in the removal of contaminants from the environment .

特性

IUPAC Name |

7-phenacyloxy-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-18-11-12-19-22(13-18)27-14-20(23(19)25)16-7-3-1-4-8-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIWXKBMLGDNQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)

![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)

phenyl]methylidene})amine](/img/structure/B2865742.png)

![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)

![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)

![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2865753.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2865755.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)